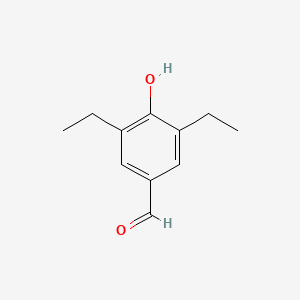

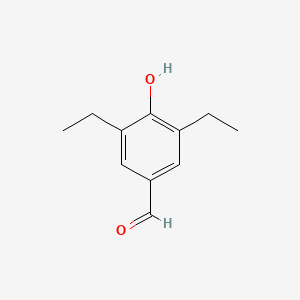

3,5-Diethyl-4-hydroxybenzaldehyde

Descripción

BenchChem offers high-quality 3,5-Diethyl-4-hydroxybenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Diethyl-4-hydroxybenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

3,5-diethyl-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-9-5-8(7-12)6-10(4-2)11(9)13/h5-7,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLNOWFFHYALTKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC(=C1O)CC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10989630 | |

| Record name | 3,5-Diethyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69574-07-8 | |

| Record name | 3,5-Diethyl-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69574-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diethyl-4-hydroxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069574078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Diethyl-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10989630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-diethyl-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

In-Depth Technical Guide: 3,5-Diethyl-4-hydroxybenzaldehyde

CAS Number: 69574-07-8

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of 3,5-Diethyl-4-hydroxybenzaldehyde, including its chemical properties, and potential applications. Due to the limited availability of extensive experimental data in peer-reviewed literature for this specific compound, information from closely related analogs, such as the dimethyl and di-tert-butyl variants, is included to provide a broader context for its potential synthesis and activity.

Physicochemical and Spectroscopic Data

The following table summarizes the known and predicted physicochemical and spectroscopic properties of 3,5-Diethyl-4-hydroxybenzaldehyde.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 178.23 g/mol | --INVALID-LINK-- |

| Monoisotopic Mass | 178.09938 Da | --INVALID-LINK-- |

| XlogP (Predicted) | 2.2 | --INVALID-LINK-- |

| Predicted Collision Cross Section (CCS) for [M+H]⁺ | 136.7 Ų | --INVALID-LINK-- |

| Predicted Collision Cross Section (CCS) for [M+Na]⁺ | 146.0 Ų | --INVALID-LINK-- |

| Predicted Collision Cross Section (CCS) for [M-H]⁻ | 139.7 Ų | --INVALID-LINK-- |

Synthesis Protocols

Example Protocol: Synthesis of 3,5-Dimethyl-4-hydroxybenzaldehyde

This protocol describes a copper-mediated selective oxidation of 2,4,6-trimethylphenol.

Materials:

-

2,4,6-Trimethylphenol

-

Copper(II) chloride (CuCl₂)

-

Potassium carbonate (K₂CO₃)

-

Hydrogen peroxide (H₂O₂)

-

Isopropyl alcohol (i-PrOH)

Procedure:

-

In a reaction vessel, dissolve 2,4,6-trimethylphenol in isopropyl alcohol.

-

Add a catalytic or equivalent amount of CuCl₂ and K₂CO₃ to the solution.

-

While stirring, add H₂O₂ to the mixture.

-

Heat the reaction mixture to 65°C.

-

The reaction is typically allowed to proceed until the starting material is consumed, as monitored by an appropriate technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up to isolate the 3,5-dimethyl-4-hydroxybenzaldehyde product. This may involve filtration, extraction, and purification by chromatography or recrystallization.

For the synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde, a similar approach starting from 2,6-diethylphenol could be envisioned, though optimization of reaction conditions would be necessary.

Potential Applications in Drug Discovery and Research

As a sterically hindered phenolic aldehyde, 3,5-Diethyl-4-hydroxybenzaldehyde holds potential as a valuable building block in medicinal chemistry and materials science.

-

Antioxidant Activity: Phenolic compounds are known for their antioxidant properties, acting as radical scavengers. The diethyl groups at the ortho positions to the hydroxyl group may enhance the stability of the resulting phenoxyl radical, potentially leading to potent antioxidant effects. This makes it a candidate for research into therapies for conditions associated with oxidative stress.

-

Building Block for Novel Therapeutics: The aldehyde functional group provides a reactive handle for the synthesis of more complex molecules. It can be used to generate Schiff bases, chalcones, and other derivatives that may possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Experimental and Synthetic Workflow Diagrams

The following diagrams illustrate a general workflow for the synthesis of 3,5-disubstituted-4-hydroxybenzaldehydes and a proposed mechanism for the antioxidant activity of hindered phenols.

Caption: General synthesis workflow.

Caption: Proposed antioxidant mechanism.

A Comprehensive Technical Guide to the Physical Properties of 3,5-Diethyl-4-hydroxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Diethyl-4-hydroxybenzaldehyde (CAS No. 69574-07-8) is an organic aromatic compound featuring a benzaldehyde core substituted with two ethyl groups and one hydroxyl group.[1] Its structure, characterized by a sterically hindered phenolic group and a reactive aldehyde functional group, makes it a valuable intermediate in organic synthesis. Understanding its physical properties is critical for its application in chemical synthesis, reaction optimization, and for ensuring appropriate handling and storage protocols. This document provides a detailed overview of the known physical properties of 3,5-Diethyl-4-hydroxybenzaldehyde, alongside standardized experimental protocols for their determination.

Physicochemical Properties

The key physical and chemical properties of 3,5-Diethyl-4-hydroxybenzaldehyde are summarized in the table below. This data is essential for predicting its behavior in various solvents and under different experimental conditions.

| Property | Value | Reference |

| IUPAC Name | 3,5-diethyl-4-hydroxybenzaldehyde | [1] |

| CAS Number | 69574-07-8 | [1] |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Boiling Point | 289.1 °C at 760 mmHg | [1] |

| Density | 1.079 g/cm³ | [1] |

| Flash Point | 121.5 °C | [1] |

| LogP (Octanol/Water) | 2.32950 | [2] |

| Melting Point | Data not available (N/A) | [1] |

Note: The melting point for the related compound, 3,5-Dimethyl-4-hydroxybenzaldehyde, is reported in the range of 112-114 °C, which may serve as a rough estimate.[3][4]

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties relies on standardized and reproducible experimental methods. The following sections detail the protocols for key physical and spectroscopic analyses.

Workflow for Physical and Spectroscopic Characterization

The overall process for characterizing a chemical compound like 3,5-Diethyl-4-hydroxybenzaldehyde involves a sequence of physical tests and spectroscopic analyses to confirm its identity, purity, and structure.

References

An In-depth Technical Guide to 3,5-Diethyl-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 3,5-Diethyl-4-hydroxybenzaldehyde. The information is curated for professionals in the fields of chemical research and drug development, with a focus on delivering precise, actionable data and methodologies.

Chemical Structure and Properties

3,5-Diethyl-4-hydroxybenzaldehyde is an aromatic aldehyde with the chemical formula C₁₁H₁₄O₂. Its structure consists of a benzene ring substituted with two ethyl groups at positions 3 and 5, a hydroxyl group at position 4, and a formyl group at position 1.

Table 1: Physicochemical Properties of 3,5-Diethyl-4-hydroxybenzaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | --INVALID-LINK-- |

| Molecular Weight | 178.23 g/mol | --INVALID-LINK-- |

| CAS Number | 69574-07-8 | --INVALID-LINK-- |

| Appearance | Not specified in available results | |

| Melting Point | Not specified in available results | |

| Boiling Point | Not specified in available results | |

| Solubility | Not specified in available results |

Synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde

The primary method for the synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde is through the formylation of 2,6-diethylphenol.

Experimental Protocol: Formylation of 2,6-Diethylphenol

This protocol is based on a method described in the Nagoya City University Academic Repository.[1]

Reaction Scheme:

Caption: Synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde.

Materials:

-

2,6-Diethylphenol

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethyl methyl ether (CHCl₂OCH₃)

-

Anhydrous solvent (e.g., Dichloromethane)

-

Ice-water bath

-

Standard laboratory glassware for organic synthesis

-

Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography columns)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 2,6-diethylphenol in an anhydrous solvent.

-

Cool the solution in an ice-water bath.

-

Slowly add titanium tetrachloride (TiCl₄) to the cooled solution, followed by the dropwise addition of dichloromethyl methyl ether (CHCl₂OCH₃).

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for approximately 3 hours.

-

Upon completion of the reaction (monitored by TLC), carefully pour the reaction mixture into an ice-water bath to quench the reaction.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic extract under reduced pressure to obtain the crude product.

-

Purify the crude 3,5-Diethyl-4-hydroxybenzaldehyde using column chromatography on silica gel.

Spectroscopic Data

While specific, detailed spectroscopic data with peak assignments for 3,5-Diethyl-4-hydroxybenzaldehyde is not fully available in the public domain, its structure has been confirmed using ¹H NMR and high-resolution mass spectrometry (HRMS) in the synthesis of other compounds.[2] Researchers can expect characteristic signals corresponding to the aromatic protons, the aldehyde proton, the hydroxyl proton, and the ethyl groups in the ¹H NMR spectrum. The ¹³C NMR spectrum would show distinct peaks for the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl groups. The mass spectrum should exhibit a molecular ion peak corresponding to its molecular weight.

Chemical Reactivity and Applications

3,5-Diethyl-4-hydroxybenzaldehyde is a valuable intermediate in organic synthesis, particularly for the preparation of more complex molecules with potential biological activity.

Synthesis of Chalcone Derivatives

3,5-Diethyl-4-hydroxybenzaldehyde can be used as a starting material for the synthesis of chalcone derivatives.[3]

Experimental Workflow: Chalcone Synthesis

Caption: General workflow for chalcone synthesis.

Protocol Outline:

Chalcones are typically synthesized via a Claisen-Schmidt condensation between a substituted benzaldehyde and an acetophenone in the presence of an acid or base catalyst. For the synthesis of a chalcone from 3,5-Diethyl-4-hydroxybenzaldehyde, the following general steps would be followed:

-

Dissolve 3,5-Diethyl-4-hydroxybenzaldehyde and a substituted acetophenone in a suitable solvent (e.g., ethanol).

-

Add a catalytic amount of a strong base (e.g., sodium hydroxide) or acid.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete.

-

The product is typically isolated by precipitation upon acidification or dilution with water, followed by filtration and recrystallization.

Synthesis of Diarylheptanoids

This aldehyde is also a precursor for the synthesis of diarylheptanoids, a class of compounds with reported antiproliferative and chemosensitizing effects.[2]

Signaling Pathway Inhibition by a Diarylheptanoid Derivative

The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a diarylheptanoid synthesized from 3,5-Diethyl-4-hydroxybenzaldehyde, based on the general activity of this class of compounds.

Caption: Potential inhibition of a cancer cell signaling pathway.

The synthesis of such diarylheptanoids involves multi-step reactions, often starting with the condensation of the aldehyde with a suitable ketone. The resulting compounds can then be evaluated for their biological activity in various cancer cell lines.

Conclusion

3,5-Diethyl-4-hydroxybenzaldehyde is a synthetically useful aromatic aldehyde. While detailed physicochemical and spectroscopic data are not widely published, its role as a precursor in the synthesis of bioactive molecules like chalcones and diarylheptanoids is established. The formylation of 2,6-diethylphenol provides a direct route to this compound, opening avenues for its use in medicinal chemistry and materials science research. Further characterization of this compound and exploration of its reactivity are warranted to fully realize its potential in drug discovery and development.

References

In-Depth Technical Guide: 3,5-Diethyl-4-hydroxybenzaldehyde

This technical guide provides a comprehensive overview of 3,5-Diethyl-4-hydroxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. The document details its molecular properties, experimental protocols for synthesis and analysis based on related compounds, and potential biological signaling pathway interactions.

Core Molecular Data

3,5-Diethyl-4-hydroxybenzaldehyde is an aromatic aldehyde with the chemical formula C₁₁H₁₄O₂.[1][2][3] Its molecular structure consists of a benzene ring substituted with two ethyl groups at positions 3 and 5, a hydroxyl group at position 4, and a formyl group at position 1.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The table below outlines the calculation for 3,5-Diethyl-4-hydroxybenzaldehyde.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 14 | 1.008 | 14.112 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 178.231 |

The calculated molecular weight is consistent with experimentally determined values, which are reported as 178.23 g/mol .[1][2]

Experimental Protocols

Synthesis of 4-Hydroxybenzaldehyde Derivatives

A common method for the synthesis of substituted 4-hydroxybenzaldehydes is the oxidation of the corresponding p-cresol derivatives.[4] The following is an illustrative protocol adapted from procedures for related compounds.

Reaction: Oxidation of 3,5-Diethyl-4-methylphenol

Materials:

-

3,5-Diethyl-4-methylphenol (starting material)

-

Cobalt(II) acetate tetrahydrate (catalyst)

-

Sodium hydroxide (base)

-

Ethylene glycol/Water (solvent)

-

Oxygen (oxidant)

-

Hydrochloric acid

-

Chloroform (extraction solvent)

-

Anhydrous sodium sulfate (drying agent)

-

Silica gel (for column chromatography)

-

Petroleum ether/Ethyl acetate (eluent)

Procedure:

-

A mixture of 3,5-diethyl-4-methylphenol, a catalytic amount of cobalt(II) acetate tetrahydrate, and sodium hydroxide is prepared in a solvent system of ethylene glycol and water.

-

The mixture is stirred at a controlled temperature (e.g., 50 °C) while oxygen is bubbled through the solution for a specified duration (e.g., 12 hours).

-

Upon completion, the reaction mixture is acidified with hydrochloric acid.

-

The product is extracted from the aqueous phase using chloroform.

-

The combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is achieved by column chromatography on silica gel using a suitable eluent system like petroleum ether/ethyl acetate to afford pure 3,5-Diethyl-4-hydroxybenzaldehyde.

Analytical Methods for Purity and Degradation Analysis

Forced degradation studies are crucial to understand the stability of a compound. While specific protocols for 3,5-Diethyl-4-hydroxybenzaldehyde are not available, a general methodology based on studies of similar compounds like 3,5-Di-tert-butyl-4-hydroxybenzaldehyde can be applied.[5]

General Procedure for Forced Degradation:

-

Prepare a stock solution of 3,5-Diethyl-4-hydroxybenzaldehyde in a suitable solvent (e.g., methanol or acetonitrile).

-

Subject aliquots of the stock solution to various stress conditions:

-

Acidic: Mix with an equal volume of 0.1 M to 1 M hydrochloric acid and incubate at a controlled temperature (e.g., 60-80°C).

-

Basic: Mix with an equal volume of 0.1 M to 1 M sodium hydroxide and incubate at a controlled temperature.

-

Oxidative: Mix with a solution of hydrogen peroxide (e.g., 3-30%) and keep at room temperature or slightly elevated temperature.

-

-

Analyze the stressed samples at specified time points (e.g., 2, 4, 8, 24 hours) using a suitable analytical technique like UPLC-MS after neutralizing the acidic and basic samples.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of 3,5-Diethyl-4-hydroxybenzaldehyde are not extensively documented, research on related 4-hydroxybenzaldehyde derivatives provides insights into their potential pharmacological effects and involvement in cellular signaling pathways.

Derivatives of 4-hydroxybenzaldehyde have been shown to:

-

Activate the Sonic Hedgehog (Shh) signaling pathway, which is crucial for cellular growth and differentiation.[6]

-

Promote wound healing and cell migration through the activation of focal adhesion signaling pathways, potentially involving Src and mitogen-activated protein kinases (MAPK).[7]

-

Act as inhibitors of GABA shunt enzymes, namely GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), suggesting a potential role in modulating neurotransmission.[8]

The presence of the hydroxyl and aldehyde groups on the benzene ring is considered important for these biological activities.[8]

Visualizations

The following diagrams, generated using the DOT language, illustrate a hypothetical experimental workflow and a relevant signaling pathway.

Caption: Synthetic workflow for 3,5-Diethyl-4-hydroxybenzaldehyde.

Caption: Focal adhesion signaling pathway potentially modulated by 4-hydroxybenzaldehyde derivatives.

References

- 1. prepchem.com [prepchem.com]

- 2. 3,5-Diethyl-4-hydroxybenzaldehyde | C11H14O2 | CID 3017947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. americanelements.com [americanelements.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. benchchem.com [benchchem.com]

- 6. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibition of GABA shunt enzymes' activity by 4-hydroxybenzaldehyde derivatives. | Sigma-Aldrich [merckmillipore.com]

An In-depth Technical Guide on the Solubility of 3,5-Diethyl-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethyl-4-hydroxybenzaldehyde is an aromatic aldehyde, a class of organic compounds with significant applications in the pharmaceutical, fragrance, and polymer industries. Its molecular structure, featuring a hydroxyl group and two ethyl substituents on the benzene ring, suggests that its solubility will be highly dependent on the polarity of the solvent. Understanding the solubility of this compound is crucial for its synthesis, purification, formulation, and for developing its potential applications in various fields, including as a precursor for active pharmaceutical ingredients.

Predicted Solubility Profile

Based on the general principles of solubility ("like dissolves like") and observations from structurally related compounds such as 3,5-dichloro-4-hydroxybenzaldehyde and 3,5-di-tert-butyl-4-hydroxybenzaldehyde, a qualitative solubility profile can be predicted. The presence of the polar hydroxyl and aldehyde groups would allow for hydrogen bonding with polar solvents, while the nonpolar benzene ring and ethyl groups would contribute to its solubility in organic solvents.

Table 1: Predicted Qualitative Solubility of 3,5-Diethyl-4-hydroxybenzaldehyde

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydroxyl group can form hydrogen bonds with protic solvents. However, the nonpolar bulk of the molecule will limit extensive solubility in water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Acetone | High | These solvents can accept hydrogen bonds from the hydroxyl group and have a polarity that is compatible with the overall molecule. |

| Nonpolar | Toluene, Hexane | Moderate to High | The aromatic ring and ethyl groups will interact favorably with nonpolar solvents through van der Waals forces. |

Experimental Determination of Solubility

A precise understanding of solubility requires empirical measurement. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid.[1][2][3]

Detailed Experimental Protocol: Gravimetric Method

This protocol outlines the steps to determine the solubility of 3,5-Diethyl-4-hydroxybenzaldehyde in a given solvent at a specific temperature.

Materials and Equipment:

-

3,5-Diethyl-4-hydroxybenzaldehyde (solid)

-

Selected solvent of interest

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe with a solvent-compatible filter)

-

Pre-weighed glass vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid 3,5-Diethyl-4-hydroxybenzaldehyde to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

Allow the vial to stand undisturbed at the set temperature until the excess solid has settled.

-

Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a pre-warmed syringe to avoid premature crystallization.

-

Attach a syringe filter to the syringe and dispense the filtered, saturated solution into a pre-weighed, clean, and dry vial. Record the exact volume of the filtrate.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vial containing the filtered solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Alternatively, a vacuum desiccator can be used.

-

Continue the drying process until a constant weight of the vial with the dried solute is achieved.

-

Record the final weight of the vial containing the solid residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 3,5-Diethyl-4-hydroxybenzaldehyde by subtracting the initial weight of the empty vial from the final weight of the vial with the dried solute.

-

The solubility can then be expressed in the desired units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), by dividing the mass of the dissolved solid by the volume of the filtrate that was evaporated.

-

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagrams illustrate the workflow for solubility determination.

Conclusion

While specific, quantitative solubility data for 3,5-Diethyl-4-hydroxybenzaldehyde remains to be published, this guide provides a robust framework for researchers and professionals. The predicted solubility profile, based on chemical principles, suggests high solubility in polar aprotic and nonpolar organic solvents, with lower solubility in polar protic solvents like water. The detailed gravimetric method and accompanying workflows offer a clear and reliable path for the experimental determination of this crucial physicochemical property. The generation of precise solubility data through such experimental work is essential for advancing the research and development of 3,5-Diethyl-4-hydroxybenzaldehyde and its potential applications.

References

Technical Guide: Spectral Analysis of 3,5-Disubstituted-4-hydroxybenzaldehydes

Executive Summary

This technical guide provides a comprehensive overview of the spectral data for 3,5-disubstituted-4-hydroxybenzaldehydes, with a specific focus on 3,5-Dimethyl-4-hydroxybenzaldehyde as a representative compound. Due to the limited availability of experimental data for 3,5-Diethyl-4-hydroxybenzaldehyde in publicly accessible databases and scientific literature, the dimethyl analogue is used to illustrate the expected spectral characteristics and analytical workflow. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed summary of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Introduction

3,5-Disubstituted-4-hydroxybenzaldehydes are a class of organic compounds that are of significant interest in medicinal chemistry and materials science. Their antioxidant properties and utility as synthetic intermediates make them valuable targets for research and development. Spectroscopic analysis is a cornerstone for the characterization and quality control of these molecules. This guide presents a consolidated resource for the spectral data and analytical protocols for 3,5-Dimethyl-4-hydroxybenzaldehyde.

Spectral Data of 3,5-Dimethyl-4-hydroxybenzaldehyde

The following tables summarize the key spectral data for 3,5-Dimethyl-4-hydroxybenzaldehyde.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts for 3,5-Dimethyl-4-hydroxybenzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.81 | Singlet | 1H | Aldehyde (-CHO) |

| 7.54 | Singlet | 2H | Aromatic (Ar-H) |

| 5.46 | Singlet | 1H | Hydroxyl (-OH) |

| 2.31 | Singlet | 6H | Methyl (-CH₃) |

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for 3,5-Dimethyl-4-hydroxybenzaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 191.5 | Aldehyde Carbonyl (C=O) |

| 158.1 | Aromatic C-OH |

| 131.0 | Aromatic C-H |

| 129.3 | Aromatic C-CHO |

| 123.7 | Aromatic C-CH₃ |

| 15.8 | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for 3,5-Dimethyl-4-hydroxybenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3100 | Broad | O-H Stretch (Phenolic) |

| 2920 | Medium | C-H Stretch (Aromatic) |

| 2860 | Medium | C-H Stretch (Aldehydic) |

| 1685 | Strong | C=O Stretch (Aldehyde) |

| 1600, 1480 | Medium-Strong | C=C Stretch (Aromatic Ring) |

| 1210 | Strong | C-O Stretch (Phenolic) |

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for 3,5-Dimethyl-4-hydroxybenzaldehyde

| m/z | Relative Intensity (%) | Assignment |

| 150 | 100 | [M]⁺ (Molecular Ion) |

| 149 | 95 | [M-H]⁺ |

| 121 | 50 | [M-CHO]⁺ |

| 91 | 30 | [C₇H₇]⁺ |

| 77 | 40 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for 3,5-disubstituted-4-hydroxybenzaldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance III HD).

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., MestReNova, TopSpin).

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Approximately 1-2 mg of the sample is ground with 100-200 mg of dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.

-

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The acquired spectrum is baseline-corrected and the peaks are labeled.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Agilent GC-MS system with an electron ionization source).

-

Sample Introduction: The sample is introduced via a gas chromatograph (GC) for separation and purification before entering the mass spectrometer.

-

Ionization: Electron Ionization (EI) is typically used for this class of compounds.

-

Data Acquisition:

-

Mass Range: 50-500 m/z.

-

Scan Speed: 1-2 scans/second.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectral analysis of a synthesized 3,5-disubstituted-4-hydroxybenzaldehyde.

Caption: Workflow for the synthesis, purification, and spectral characterization of a 3,5-disubstituted-4-hydroxybenzaldehyde.

Conclusion

The spectral data presented in this guide for 3,5-Dimethyl-4-hydroxybenzaldehyde provides a solid foundation for the characterization of related 3,5-disubstituted-4-hydroxybenzaldehydes. The methodologies outlined are standard practices in the field of analytical chemistry and can be adapted for the analysis of new derivatives. While experimental data for 3,5-Diethyl-4-hydroxybenzaldehyde remains to be published in accessible literature, the information provided herein serves as a valuable reference for researchers working with this class of compounds.

An In-depth Technical Guide on the Safety and Handling of 3,5-Diethyl-4-hydroxybenzaldehyde

Disclaimer: Limited specific safety and toxicological data are publicly available for 3,5-Diethyl-4-hydroxybenzaldehyde (CAS RN: 69574-07-8). The following guide extrapolates potential hazards and handling procedures based on available information for structurally similar compounds, namely 3,5-Dimethyl-4-hydroxybenzaldehyde, 3,5-Dimethoxy-4-hydroxybenzaldehyde, and 3,5-Di-tert-butyl-4-hydroxybenzaldehyde. This information should be used as a guideline only, and a comprehensive risk assessment should be conducted by qualified professionals before handling this chemical.

Introduction

3,5-Diethyl-4-hydroxybenzaldehyde is a substituted aromatic aldehyde.[1][2] Due to the scarcity of specific safety data, this guide provides a comprehensive overview of its known properties and infers potential hazards and handling protocols from closely related chemical analogs. This document is intended for researchers, scientists, and professionals in drug development who may handle this or similar compounds.

Physicochemical Properties

A summary of the known physicochemical properties for 3,5-Diethyl-4-hydroxybenzaldehyde is presented below.

| Property | Value | Source |

| CAS Number | 69574-07-8 | [1][3] |

| Molecular Formula | C₁₁H₁₄O₂ | [1][3] |

| Molecular Weight | 178.23 g/mol | [3] |

| Appearance | Not specified (likely a solid) | - |

| Purity | ≥96% | [3] |

Hazard Identification and GHS Classification (Extrapolated)

| Hazard Classification | 3,5-Dimethyl-4-hydroxybenzaldehyde | 3,5-Dimethoxy-4-hydroxybenzaldehyde | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde |

| Acute Oral Toxicity | - | Category 4 | - |

| Skin Corrosion/Irritation | Category 2 | Category 2 | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2 | Category 2 | Category 2 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | Category 3 (Respiratory system) | Category 3 (Respiratory system) |

Based on this data, 3,5-Diethyl-4-hydroxybenzaldehyde should be handled as a compound that is potentially:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

A generic hazard communication workflow is depicted below.

Caption: Hazard Assessment and Communication Workflow.

Safe Handling and Storage

Engineering Controls:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Ensure that an emergency eyewash station and safety shower are readily accessible.[4]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or other suitable protective clothing to prevent skin exposure.[4]

-

Respiratory Protection: If handling in a poorly ventilated area or if dust is generated, use a NIOSH-approved respirator.[4]

Handling Procedures:

-

Avoid generating dust.

-

Do not breathe in dust, fumes, or vapors.[4]

-

Avoid contact with skin and eyes.[4]

-

Wash hands and any exposed skin thoroughly after handling.[4]

-

Contaminated clothing should be removed and washed before reuse.

Storage:

-

Store in a tightly closed container.[4]

-

Keep in a dry, cool, and well-ventilated place.[4]

-

The material may be air-sensitive; storage under an inert atmosphere is recommended.

-

Store locked up.[4]

First-Aid Measures

In the event of exposure, follow these first-aid measures, extrapolated from data on analogous compounds:

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[4] |

| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical advice/attention. Take off contaminated clothing and wash it before reuse.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Seek immediate medical assistance.[4] |

Accidental Release Measures

-

In case of a spill, avoid dust formation.

-

Sweep or shovel the spilled solid into a suitable container for disposal.

-

Ensure adequate ventilation.

-

Prevent the chemical from entering drains.

Disposal Considerations

Dispose of contents and containers in accordance with local, state, and federal regulations. This should be done through an approved waste disposal plant.

Experimental Protocols for Safety Assessment

The following are summaries of standard OECD guidelines for assessing the safety of chemicals. These protocols would be appropriate for generating specific safety data for 3,5-Diethyl-4-hydroxybenzaldehyde.

A general workflow for in-vitro and in-vivo safety testing is illustrated below.

Caption: General Chemical Safety Testing Workflow.

8.1. Acute Dermal Irritation/Corrosion (OECD 404)

-

Principle: This test provides information on the health hazards likely to arise from dermal exposure to a substance.[5][6] It is typically performed on albino rabbits.[7]

-

Methodology:

-

Preliminary Assessment: Before in-vivo testing, an in-vitro skin irritation test (OECD 439) should be performed.[5]

-

Animal Model: If in-vivo testing is necessary, the albino rabbit is the preferred model.[5]

-

Application: A single dose of the test substance (0.5 g for solids) is applied to a small area of the animal's skin (approximately 6 cm²).[7][8] The substance is moistened with a suitable vehicle if necessary to ensure contact.[8] An untreated area of skin serves as a control.[7]

-

Exposure: The exposure period is typically 4 hours, after which the residual substance is removed.[7]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after exposure.[8] Observations may continue for up to 14 days to assess the reversibility of any effects.[7][8]

-

Classification: The substance is considered an irritant if responses persist at the end of the observation period.[5]

-

8.2. Acute Eye Irritation/Corrosion (OECD 405)

-

Principle: This test evaluates the potential of a substance to cause eye irritation or corrosion upon application.[9][10] It is also typically conducted on albino rabbits.[11]

-

Methodology:

-

Application: A single dose of the test substance is applied to the conjunctival sac of one eye of the animal.[11][12] The other eye remains untreated and serves as a control.[11][12]

-

Initial Test: The test is initially performed on a single animal.[9][13] If corrosive or severe irritant effects are observed, no further testing is conducted.[13]

-

Confirmatory Test: If the initial test does not show severe effects, the response is confirmed using up to two additional animals.[9][11]

-

Observation: The eyes are examined for ocular lesions at 1, 24, 48, and 72 hours after application.[11][12] The observation period can extend up to 21 days to assess the reversibility of effects.[9][13]

-

Scoring: Ocular responses such as corneal opacity, iritis, conjunctival redness, and chemosis are scored to quantify the level of irritation.[9]

-

Animal Welfare: The guideline recommends the use of topical anesthetics and systemic analgesics to minimize pain and distress.[9][11]

-

8.3. Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

-

Principle: This is a widely used in-vitro assay to assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of Salmonella typhimurium and Escherichia coli that are deficient in synthesizing an essential amino acid (e.g., histidine).[14][15][16]

-

Methodology:

-

Test Strains: At least five different bacterial strains are used to detect various types of point mutations.[14]

-

Metabolic Activation: The test is conducted both with and without an exogenous metabolic activation system (S9 mix from rat liver) to identify substances that become mutagenic after metabolism.[15]

-

Exposure: The bacterial cells are exposed to at least five different concentrations of the test substance.[14] Two primary methods are used: the plate incorporation method and the pre-incubation method.[14]

-

Incubation: The treated plates are incubated at 37°C for two to three days.[14]

-

Scoring: The number of revertant colonies (colonies that have mutated back to being able to synthesize the essential amino acid) is counted and compared to the number of spontaneous revertant colonies on control plates.[14] A significant, dose-related increase in revertant colonies indicates a mutagenic potential.[16]

-

Toxicological Information (Extrapolated)

No specific toxicological data (e.g., LD50) for 3,5-Diethyl-4-hydroxybenzaldehyde was found. For the broader class of benzaldehydes, they are generally considered to have low acute dermal toxicity but may be harmful if swallowed and can be respiratory and eye irritants.[17] Some studies on benzaldehyde itself suggest it is not a skin sensitizer.[18][19] It is important to note that the toxicological properties of substituted benzaldehydes can vary based on the nature and position of the substituents.[20]

Carcinogenicity and Genotoxicity: There is no information to suggest that 3,5-Diethyl-4-hydroxybenzaldehyde is carcinogenic. Benzaldehyde itself did not show evidence of carcinogenicity in rats, though there was some evidence in mice.[18] It has shown mixed results in genotoxicity assays.[18]

Conclusion

While specific safety data for 3,5-Diethyl-4-hydroxybenzaldehyde is lacking, a conservative approach to its handling is warranted based on the known hazards of structurally similar compounds. It should be treated as a potential skin, eye, and respiratory irritant, and appropriate engineering controls and personal protective equipment must be used. The generation of comprehensive safety data for this compound using standardized protocols, such as the OECD guidelines outlined in this document, is highly recommended before its use in any large-scale application.

References

- 1. americanelements.com [americanelements.com]

- 2. 3,5-Diethyl-4-hydroxybenzaldehyde | C11H14O2 | CID 3017947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. fishersci.com [fishersci.com]

- 5. catalog.labcorp.com [catalog.labcorp.com]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 9. nucro-technics.com [nucro-technics.com]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. OECD 405: Eye Irritation Analysis - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. slideshare.net [slideshare.net]

- 14. oecd.org [oecd.org]

- 15. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 16. The bacterial reverse mutation test | RE-Place [re-place.be]

- 17. santos.com [santos.com]

- 18. Final report on the safety assessment of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 20. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,5-Diethyl-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethyl-4-hydroxybenzaldehyde is an aromatic organic compound characterized by a benzaldehyde core structure substituted with two ethyl groups and one hydroxyl group. As a member of the substituted hydroxybenzaldehyde family, it holds potential for applications in medicinal chemistry and materials science, primarily owing to the antioxidant properties conferred by its sterically hindered phenolic group. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to the field of drug development.

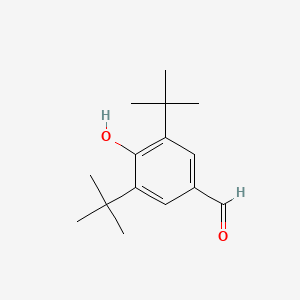

While specific data for 3,5-diethyl-4-hydroxybenzaldehyde is limited in publicly available literature, this guide draws upon information from closely related analogues, such as 3,5-dimethyl-4-hydroxybenzaldehyde and 3,5-di-tert-butyl-4-hydroxybenzaldehyde, to infer its potential characteristics and functionalities.

Chemical and Physical Properties

The fundamental properties of 3,5-Diethyl-4-hydroxybenzaldehyde are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Source |

| IUPAC Name | 3,5-Diethyl-4-hydroxybenzaldehyde | PubChem[1] |

| CAS Number | 69574-07-8 | ChemSrc |

| Molecular Formula | C₁₁H₁₄O₂ | PubChem[1] |

| Molecular Weight | 178.23 g/mol | ChemSrc |

| Canonical SMILES | CCC1=CC(=CC(=C1O)CC)C=O | PubChem[1] |

| InChI Key | QXJOSBSXQWJPCN-UHFFFAOYSA-N | PubChem[1] |

Synthesis

One potential synthetic pathway, adapted from the synthesis of its analogues, is the Duff reaction or a related formylation method.

Conceptual Experimental Protocol: Formylation of 2,6-Diethylphenol

This protocol is a hypothetical adaptation based on the synthesis of related compounds and would require optimization.

Materials:

-

2,6-Diethylphenol

-

Hexamethylenetetramine (HMTA)

-

Glacial acetic acid or trifluoroacetic acid

-

Hydrochloric acid (for hydrolysis)

-

Suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Formylation: Dissolve 2,6-diethylphenol and hexamethylenetetramine in an excess of glacial acetic acid. Heat the mixture under reflux for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: After cooling, the reaction mixture is treated with aqueous hydrochloric acid and heated to hydrolyze the intermediate Schiff base to the aldehyde.

-

Extraction and Purification: The product is extracted into an organic solvent. The organic layer is then washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Generalized Synthesis Workflow

Caption: A generalized workflow for the synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde.

Applications in Drug Development and Research

While specific applications for 3,5-diethyl-4-hydroxybenzaldehyde in drug development are not well-documented, its structural features suggest several areas of potential utility, drawing parallels from its better-studied analogues.

-

Antioxidant Properties: The hindered phenolic hydroxyl group is a key pharmacophore for antioxidant activity. This structural motif allows the molecule to act as a radical scavenger, which is a crucial mechanism for mitigating oxidative stress implicated in numerous diseases.[2][3] The ethyl groups provide steric hindrance that can enhance the stability of the resulting phenoxyl radical, thereby improving its antioxidant efficacy.

-

Intermediate for Pharmaceutical Synthesis: Substituted benzaldehydes are versatile building blocks in organic synthesis. The aldehyde and hydroxyl functionalities can be readily modified to construct more complex molecules with potential therapeutic activities. For instance, 3,5-di-tert-butyl-4-hydroxybenzaldehyde is a key intermediate in the synthesis of kinase inhibitors and anti-inflammatory agents.[4] It is plausible that the diethyl analogue could serve a similar role in the synthesis of novel drug candidates.

-

Antimicrobial Research: Phenolic compounds are known to possess antimicrobial properties.[2] The lipophilicity introduced by the diethyl groups may influence its ability to interact with microbial cell membranes, suggesting a potential avenue for research into new antibacterial or antifungal agents.

Potential Antioxidant Mechanism

Caption: Conceptual diagram of the free radical scavenging mechanism.

Quantitative Data

Quantitative data specifically for 3,5-diethyl-4-hydroxybenzaldehyde is sparse. The following table presents computed and experimental properties that are available.

| Data Point | Value | Method |

| XLogP3 | 2.2 | Computed |

| Hydrogen Bond Donor Count | 1 | Computed |

| Hydrogen Bond Acceptor Count | 2 | Computed |

| Rotatable Bond Count | 3 | Computed |

| Topological Polar Surface Area | 37.3 Ų | Computed |

| LogP | 2.32950 | Experimental |

Data sourced from ChemSrc.

Conclusion and Future Directions

3,5-Diethyl-4-hydroxybenzaldehyde is a chemical entity with potential for further exploration, particularly in the realms of medicinal chemistry and material science. Its structural similarity to well-studied antioxidants and pharmaceutical intermediates suggests that it could be a valuable building block for the development of novel therapeutic agents.

Future research should focus on:

-

Developing and optimizing a reliable synthetic protocol.

-

Conducting in-vitro and in-vivo studies to quantify its antioxidant, anti-inflammatory, and antimicrobial properties.

-

Exploring its utility as a precursor for the synthesis of more complex, biologically active molecules.

The information provided in this guide, though partly inferred from related compounds, offers a solid foundation for researchers and scientists to embark on the investigation of this promising molecule.

References

The Enigmatic Molecule: A Technical Overview of 3,5-Diethyl-4-hydroxybenzaldehyde

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the current scientific understanding of 3,5-Diethyl-4-hydroxybenzaldehyde, a small organic molecule of interest within the broader class of substituted phenolic aldehydes. Despite its structural simplicity, publicly available scientific literature on this specific compound is notably scarce. This document serves to consolidate the known information and highlight the significant knowledge gaps that present opportunities for future research.

Physicochemical Properties

What is definitively known about 3,5-Diethyl-4-hydroxybenzaldehyde is its fundamental chemical identity. These core properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 69574-07-8 | N/A |

| Molecular Formula | C₁₁H₁₄O₂ | N/A |

| Molecular Weight | 178.23 g/mol | N/A |

Table 1: Physicochemical Properties of 3,5-Diethyl-4-hydroxybenzaldehyde.

Discovery and Synthesis

The history of the initial discovery and first synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde is not well-documented in accessible scientific journals or patent literature. However, inferences regarding potential synthetic routes can be drawn from established methods for analogous 3,5-dialkyl-4-hydroxybenzaldehydes. A common strategy for synthesizing such compounds involves the selective oxidation of the corresponding 2,4,6-trialkylphenol.

Postulated Synthetic Pathway

A plausible synthetic approach for 3,5-Diethyl-4-hydroxybenzaldehyde would likely involve the oxidation of 2,6-diethyl-4-methylphenol. This conceptual workflow is depicted below.

Caption: A conceptual workflow for the synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde.

Detailed Experimental Protocol (Hypothetical)

While a specific protocol for 3,5-Diethyl-4-hydroxybenzaldehyde is not available, a general method adapted from the synthesis of related compounds is presented below for illustrative purposes. Note: This is a hypothetical protocol and requires experimental validation.

-

Reaction Setup: A mixture of 2,6-diethyl-4-methylphenol (1 equivalent), a catalytic amount of a transition metal catalyst (e.g., cobalt(II) acetate), and a base (e.g., sodium hydroxide) in a suitable solvent system (e.g., ethylene glycol/water) would be prepared in a reaction vessel equipped for gas bubbling.

-

Oxidation: Oxygen gas would be bubbled through the stirred reaction mixture at a controlled temperature (e.g., 50-70 °C) for a specified duration.

-

Workup: Upon completion, the reaction would be quenched, typically by acidification. The product would then be extracted into an organic solvent.

-

Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel to yield the pure 3,5-Diethyl-4-hydroxybenzaldehyde.

Biological Activity and Signaling Pathways

There is a significant deficit of information regarding the biological activities of 3,5-Diethyl-4-hydroxybenzaldehyde. However, based on the known bioactivities of structurally similar compounds, particularly other 3,5-dialkyl-4-hydroxybenzaldehydes, it is plausible to hypothesize potential areas of interest.

Potential Antioxidant Activity

Many phenolic compounds exhibit antioxidant properties due to their ability to scavenge free radicals. The hydroxyl group on the benzene ring is a key functional moiety in this activity. The presence of bulky alkyl groups at the ortho positions can enhance the stability of the resulting phenoxyl radical, thereby potentially increasing antioxidant efficacy.

A proposed general mechanism for the radical scavenging activity of phenolic antioxidants is illustrated below.

Caption: Postulated free radical scavenging mechanism for phenolic antioxidants.

Potential Anti-inflammatory Activity

Research on related hydroxybenzaldehydes has suggested potential anti-inflammatory effects. These are often attributed to the modulation of key inflammatory signaling pathways. While no such studies have been conducted on 3,5-Diethyl-4-hydroxybenzaldehyde, it is a potential avenue for future investigation.

Future Research Directions

The lack of available data on 3,5-Diethyl-4-hydroxybenzaldehyde presents a clear opportunity for novel research. Key areas that warrant investigation include:

-

Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with comprehensive characterization of the compound using modern analytical techniques (NMR, IR, Mass Spectrometry, etc.).

-

Evaluation of Biological Activity: Screening of the compound for a range of biological activities, with a primary focus on its potential as an antioxidant and anti-inflammatory agent.

-

Mechanism of Action Studies: Should biological activity be identified, subsequent studies to elucidate the underlying mechanism of action, including the identification of any targeted signaling pathways.

-

Comparative Studies: Direct comparison of the physicochemical and biological properties of 3,5-Diethyl-4-hydroxybenzaldehyde with its dimethyl and di-tert-butyl analogues to understand the influence of the alkyl substituents.

Potential Research Areas for 3,5-Diethyl-4-hydroxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethyl-4-hydroxybenzaldehyde is a phenolic aldehyde compound with a chemical structure that suggests a range of potential biological activities. While direct research on this specific molecule is limited, its structural similarity to other 3,5-disubstituted-4-hydroxybenzaldehyde derivatives, such as 3,5-dimethyl-4-hydroxybenzaldehyde and 3,5-di-tert-butyl-4-hydroxybenzaldehyde, provides a strong foundation for exploring its therapeutic potential. This document outlines key potential research areas for 3,5-Diethyl-4-hydroxybenzaldehyde, drawing parallels from its well-studied analogs and providing a framework for future investigation.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 3,5-Diethyl-4-hydroxybenzaldehyde and its analogs is presented in Table 1. These properties are crucial for designing experimental protocols, particularly for solubility and formulation studies.

| Property | 3,5-Diethyl-4-hydroxybenzaldehyde | 3,5-Dimethyl-4-hydroxybenzaldehyde | 3,5-Di-tert-butyl-4-hydroxybenzaldehyde |

| CAS Number | 69574-07-8[1] | 2233-18-3[2] | 1620-98-0[3][4] |

| Molecular Formula | C₁₁H₁₄O₂[1] | C₉H₁₀O₂[2] | C₁₅H₂₂O₂[3][4] |

| Molecular Weight | 178.23 g/mol [1] | 150.17 g/mol [5] | 234.33 g/mol [4] |

| Melting Point | Not available | 112-114 °C[2] | Not available |

| Boiling Point | Not available | 263.9 °C[6] | Not available |

| LogP (predicted) | 2.2 | 2.31 | 4.4 |

| Purity | ≥96% (Commercially available)[1] | ≥99.0% (Commercially available)[6] | 99% (Commercially available) |

Potential Research Areas

Based on the established biological activities of structurally related compounds, the following areas represent promising avenues for research into the therapeutic potential of 3,5-Diethyl-4-hydroxybenzaldehyde.

Antioxidant Activity

The hindered phenolic structure of 3,5-disubstituted-4-hydroxybenzaldehydes is a key determinant of their antioxidant activity. The bulky substituents at the ortho positions to the hydroxyl group can enhance the stability of the resulting phenoxyl radical, making them effective radical scavengers.

Hypothesized Mechanism of Action:

3,5-Diethyl-4-hydroxybenzaldehyde is expected to act as a primary antioxidant by donating its phenolic hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions. This is a common mechanism for hindered phenolic antioxidants.

Caption: Hypothesized antioxidant mechanism of 3,5-Diethyl-4-hydroxybenzaldehyde.

Suggested Experiments:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: A standard and rapid spectrophotometric assay to evaluate the free radical scavenging capacity.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: Another common assay to assess antioxidant activity.

-

Cellular Antioxidant Activity (CAA) Assay: To determine the antioxidant potential within a cellular environment.

Anti-inflammatory Activity

Many phenolic compounds exhibit anti-inflammatory properties. Derivatives of 4-hydroxybenzaldehyde have been shown to possess anti-inflammatory and anti-nociceptive activities.

Hypothesized Signaling Pathway Involvement:

Based on studies of related compounds, 3,5-Diethyl-4-hydroxybenzaldehyde could potentially modulate key inflammatory pathways such as the NF-κB and MAPK pathways, which are central regulators of inflammatory responses.

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Suggested Experiments:

-

Lipopolysaccharide (LPS)-stimulated Macrophage Assay: Measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS) in RAW 264.7 or primary macrophages.

-

In vivo Models of Inflammation: Evaluate the compound's efficacy in models such as carrageenan-induced paw edema or a dextran sulfate sodium (DSS)-induced colitis model.

Anticancer Activity

Derivatives of 4-hydroxybenzaldehyde have been investigated for their anticancer properties. For instance, α-aminophosphonate and Schiff base derivatives have shown inhibitory activity against breast cancer cell lines.[7]

Potential Research Workflow:

A systematic approach to evaluating the anticancer potential of 3,5-Diethyl-4-hydroxybenzaldehyde would involve a series of in vitro and in vivo studies.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 3,5-Dimethyl-4-hydroxybenzaldehyde | CAS#:2233-18-3 | Chemsrc [chemsrc.com]

- 3. 3,5-di-tert-Butyl-4-hydroxybenzaldehyde [webbook.nist.gov]

- 4. 3,5-Di-tert-butyl-4-hydroxybenzaldehyde | C15H22O2 | CID 73219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dimethyl-4-hydroxybenzaldehyde | C9H10O2 | CID 75222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. dovepress.com [dovepress.com]

An In-depth Technical Guide to 3,5-Diethyl-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethyl-4-hydroxybenzaldehyde is an aromatic organic compound belonging to the class of hydroxybenzaldehydes. Its structure features a benzene ring substituted with a formyl group (-CHO), a hydroxyl group (-OH), and two ethyl groups (-CH2CH3) at positions 3 and 5. While the literature specifically focused on 3,5-diethyl-4-hydroxybenzaldehyde is limited, its structural analogs, such as 3,5-dimethyl-4-hydroxybenzaldehyde and 3,5-di-tert-butyl-4-hydroxybenzaldehyde, have been more extensively studied, suggesting potential applications for the diethyl derivative in various fields, including polymer chemistry and as an intermediate in the synthesis of more complex molecules with biological activity. This guide provides a comprehensive overview of the available scientific literature on 3,5-diethyl-4-hydroxybenzaldehyde, including its synthesis, properties, and potential applications, with a focus on its relevance to the scientific and drug development community.

Physicochemical Properties

The fundamental physicochemical properties of 3,5-Diethyl-4-hydroxybenzaldehyde are summarized in the table below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₂ | [1] |

| Molecular Weight | 178.23 g/mol | |

| CAS Number | 69574-07-8 | |

| IUPAC Name | 3,5-diethyl-4-hydroxybenzaldehyde | |

| Boiling Point | 289.1 °C at 760 mmHg | |

| Density | 1.079 g/cm³ | |

| Refractive Index | 1.567 | |

| LogP | 2.32950 | [2] |

| Topological Polar Surface Area | 37.3 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 3 | [2] |

Synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde

A detailed experimental protocol for the synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde has been reported, starting from 2,6-diethylphenol.

Experimental Protocol: Synthesis from 2,6-Diethylphenol

This procedure involves the formylation of 2,6-diethylphenol using titanium tetrachloride and dichloromethyl methyl ether.

Materials:

-

2,6-diethylphenol

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethyl methyl ether (CHCl₂OCH₃)

-

Ice-water bath

-

Water

-

Extraction solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

To a solution of 2,6-diethylphenol (14.5 mmol), add titanium tetrachloride (31.9 mmol, 2.2 equivalents) followed by dichloromethyl methyl ether (16.0 mmol, 1.1 equivalents) while maintaining the temperature with an ice-water bath.

-

Stir the reaction mixture at room temperature for 3 hours.

-

After the reaction is complete, pour the mixture into water on an ice-water bath.

-

Extract the aqueous mixture with a suitable organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield 3,5-diethyl-4-hydroxybenzaldehyde.

References

Application Notes and Protocols for the Synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde from 2,6-Diethylphenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3,5-diethyl-4-hydroxybenzaldehyde from 2,6-diethylphenol. Three common formylation methods are presented: the Duff reaction, the Reimer-Tiemann reaction, and the Vilsmeier-Haack reaction. The Duff reaction is often preferred for 2,6-disubstituted phenols due to its high para-selectivity and yields.

Overview of Synthetic Pathways

The synthesis of 3,5-diethyl-4-hydroxybenzaldehyde involves the introduction of a formyl group (-CHO) onto the aromatic ring of 2,6-diethylphenol. Due to the steric hindrance from the two ethyl groups at the ortho positions, the formylation is directed to the para position.

Caption: General workflow for the synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde.

Comparative Data of Synthetic Protocols

The following table summarizes the key quantitative parameters for the three detailed synthetic protocols. This allows for a direct comparison of the different methodologies.

| Parameter | Duff Reaction | Reimer-Tiemann Reaction | Vilsmeier-Haack Reaction |

| Starting Material | 2,6-Diethylphenol | 2,6-Diethylphenol | 2,6-Diethylphenol |

| Formylating Agent | Hexamethylenetetramine (HMTA) | Chloroform (CHCl₃) | Phosphorus oxychloride (POCl₃) / Dimethylformamide (DMF) |

| Solvent | Trifluoroacetic acid | Ethanol/Water | Dimethylformamide (DMF) |

| Base/Acid | Trifluoroacetic acid | Sodium hydroxide (NaOH) | Not applicable |

| Molar Ratio (Phenol:Formylating Agent) | 1:2 | 1:2 | 1:1.5 (Vilsmeier reagent) |

| Reaction Temperature | Reflux (80-100 °C) | 70 °C | 0 °C to Room Temperature |

| Reaction Time | 12 hours | 4 hours | 6.5 hours |

| Reported Yield | High (up to 95% for analogous compounds)[1][2] | Moderate | Good (up to 77% for analogous compounds)[3] |

Experimental Protocols

Duff Reaction Protocol

The Duff reaction is a formylation reaction that utilizes hexamethylenetetramine as the formyl source in an acidic medium. It is particularly effective for the para-formylation of phenols with blocked ortho positions.[4]

Materials:

-

2,6-Diethylphenol

-

Hexamethylenetetramine (HMTA)

-

Trifluoroacetic acid (TFA)

-

Diethyl ether

-

Sodium carbonate

-

Deionized water

-

Chloroform

-

Pentane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

In a round-bottom flask, combine 2,6-diethylphenol (0.1 mol, 15.02 g) and hexamethylenetetramine (0.2 mol, 28.04 g).

-

Carefully add trifluoroacetic acid (140 mL) to the flask.

-

Heat the mixture to reflux (approximately 80-100 °C) with continuous stirring for 12 hours.[2]

-

After cooling to room temperature, remove the trifluoroacetic acid by distillation under reduced pressure using a rotary evaporator.

-

To the concentrated residue, add 600 mL of ice-cold water and stir the mixture for 15 minutes.

-

Basify the aqueous mixture with sodium carbonate until a pH of 8-9 is reached.

-

Extract the product with diethyl ether (3 x 150 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield a solid product.

-

Recrystallize the crude product from a chloroform-pentane mixture to obtain pure 3,5-diethyl-4-hydroxybenzaldehyde.[2]

Reimer-Tiemann Reaction Protocol

The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution.[5][6] When the ortho positions are sterically hindered, as in 2,6-diethylphenol, para-formylation is favored.[5][7]

Materials:

-

2,6-Diethylphenol

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Deionized water

-

Chloroform (CHCl₃)

-

Ethyl acetate (EtOAc)

-

Hydrochloric acid (HCl), 1 M

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Prepare a solution of sodium hydroxide (0.8 mol, 32 g) in a mixture of ethanol (67 mL) and deionized water (33 mL) in a three-necked round-bottom flask.

-

Add 2,6-diethylphenol (0.1 mol, 15.02 g) to the basic solution and heat the mixture to 70 °C with stirring.

-

Add chloroform (0.2 mol, 16.2 mL) dropwise to the reaction mixture over a period of 1 hour using a dropping funnel.[5]

-

After the addition is complete, continue stirring the mixture at 70 °C for an additional 3 hours.

-

Cool the reaction mixture to room temperature and remove the ethanol by rotary evaporation.

-

Adjust the pH of the remaining aqueous solution to 4-5 with 1 M hydrochloric acid.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by silica gel column chromatography.

Vilsmeier-Haack Reaction Protocol

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from phosphorus oxychloride and dimethylformamide, to formylate electron-rich aromatic compounds.[8] For sterically hindered phenols, formylation occurs at the para position.[3][9]

Materials:

-

2,6-Diethylphenol

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Sodium acetate (NaOAc)

-

Diethyl ether (Et₂O)

-

Deionized water

-

Brine

Equipment:

-

Two-necked round-bottom flask

-

Dropping funnel

-

Ice bath

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a two-necked round-bottom flask, dissolve 2,6-diethylphenol (44.5 mmol, 6.68 g) in dimethylformamide (440 mL) and cool the solution to 0 °C in an ice bath.

-

Prepare the Vilsmeier reagent in a separate flask by slowly adding phosphorus oxychloride (66.8 mmol, 6.2 mL) to dimethylformamide (100 mL) at 0 °C.

-

Add the freshly prepared Vilsmeier reagent to the solution of 2,6-diethylphenol at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 6.5 hours.[3]

-

Cool the mixture back to 0 °C and add a solution of sodium acetate (249 mmol, 20.4 g) in water (200 mL). Stir for 10 minutes at 0 °C.

-

Dilute the reaction mixture with water and extract with diethyl ether (3 x 150 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield 3,5-diethyl-4-hydroxybenzaldehyde.

Signaling Pathways and Logical Relationships

The following diagram illustrates the mechanistic logic of the Duff reaction, a preferred method for this synthesis.

Caption: Mechanism of the Duff reaction for 2,6-diethylphenol.

References

- 1. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 2. US3833660A - Process for making aromatic aldehydes - Google Patents [patents.google.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Duff reaction - Wikipedia [en.wikipedia.org]

- 5. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 6. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 9. jk-sci.com [jk-sci.com]

Application Notes and Protocols: Synthesis of 3,5-Diethyl-4-hydroxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,5-diethyl-4-hydroxybenzaldehyde, a valuable substituted phenolic aldehyde intermediate in the development of various bioactive molecules and materials. The synthesis is achieved through the formylation of 2,6-diethylphenol via the Duff reaction, a well-established method for the para-formylation of sterically hindered phenols. This protocol outlines the necessary reagents, equipment, and procedural steps, along with safety precautions and characterization methods.

Introduction